6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H7ClN2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry and material science . This compound is characterized by a fused bicyclic structure, which includes both an imidazole and a pyridine ring.
Mechanism of Action
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
is a compound of interest in the field of medicinal chemistry. . Here is a general overview based on the typical properties of imidazo[1,2-a]pyridine compounds:
Target of Action
Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used as “drug prejudice” scaffolds due to their wide range of applications in medicinal chemistry
Biochemical Pathways
Imidazo[1,2-a]pyridines can be involved in various biochemical pathways depending on their specific targets. They can influence signal transduction, enzyme activity, and other cellular processes
Biochemical Analysis
Biochemical Properties
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, leading to various biochemical effects .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis. Additionally, it can modulate the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to DNA and form adducts, leading to mutations and genomic instability. This compound can also inhibit or activate specific enzymes, thereby altering metabolic pathways. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic cellular damage and alterations in cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may not exhibit significant toxic effects, but at higher doses, it can cause severe toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body. The compound’s metabolism can significantly affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. The compound’s localization and accumulation can be influenced by its interactions with cellular membranes and organelles .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multistep reactions. One common method includes the condensation of 2-chloropyridine with glyoxal in the presence of ammonium acetate, followed by cyclization and chlorination . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen atoms or add hydrogen atoms.
Substitution: Commonly involves replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typical.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Uniqueness
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific chlorine substitution, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYYUAYGIWHUJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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